![molecular formula C11H6Cl2N2S B2632164 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 120123-67-3](/img/structure/B2632164.png)

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

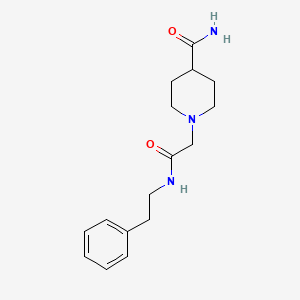

“6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the IUPAC name 6-(2,4-dichlorophenyl)-1H-1lambda3-imidazo[2,1-b]thiazole . It has a molecular weight of 298.17 .

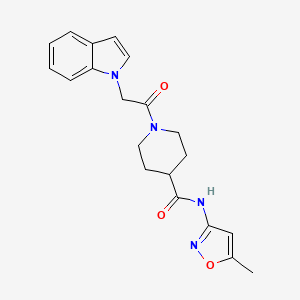

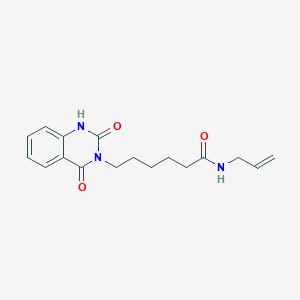

Synthesis Analysis

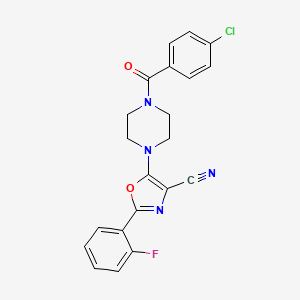

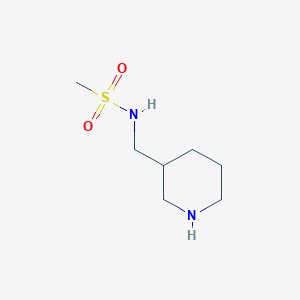

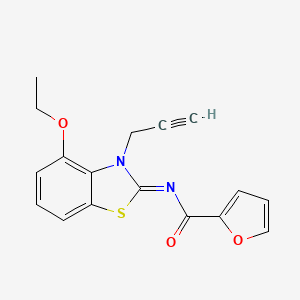

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in various studies . For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another study reported the design, ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C12H7Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6,18H .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 298.17 . It is recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole and its derivatives have been a subject of interest in chemical synthesis, showcasing diverse applications in creating novel heterocyclic compounds. For instance, the synthesis of novel triheterocyclic frameworks via 1,3‐dipolar cycloaddition, exhibiting chemoselectivity and regioselectivity, highlights the compound's role in developing new chemical entities with potential for further pharmacological evaluation (Xiaofang Li et al., 2013). Additionally, the structural analysis through single-crystal X-ray diffraction of such compounds provides insights into their molecular conformations and the influence of the imidazo[2,1-b][1,3]thiazole scaffold on the overall structure (Wen Li, 2004).

Antimicrobial and Antifungal Activities

Research on derivatives of this compound has shown promising antimicrobial and antifungal properties. Studies have led to the synthesis of compounds displaying significant inhibitory effects against various bacterial and fungal strains, contributing to the search for new antimicrobial agents with potential clinical applications (Nuray Ulusoy Güzeldemirci et al., 2013).

Anticancer Potential

The exploration of this compound derivatives in cancer research has unveiled compounds with cytotoxic activities against various cancer cell lines. The modification of this scaffold has led to the discovery of molecules with the ability to inhibit cancer cell growth, suggesting a pathway for the development of new anticancer therapies (L. M. Potikha & V. Brovarets, 2020).

Antitubercular Activity

The antitubercular activity of imidazo[2,1-b]thiazole derivatives, including those related to this compound, has been investigated, revealing compounds with promising activity against Mycobacterium tuberculosis. This line of research offers potential avenues for the development of novel antitubercular agents, addressing the need for new treatments against tuberculosis (A. Andreani et al., 2001).

Orientations Futures

The future directions for research on “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their anticancer activities , as well as their potential as antimycobacterial agents . The design of new anticancer drugs that are more selective for cancer cells is a major challenge for researchers .

Mécanisme D'action

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It is known that imidazothiazole derivatives can interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Analyse Biochimique

Cellular Effects

Related compounds have been shown to have growth inhibitory effects on a broad range of human cancer cell lines

Molecular Mechanism

It’s known that related compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOKNPGUBVUZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)

![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)

![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)

![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)

![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)